![molecular formula C12H14N2O2 B13183749 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13183749.png)
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyridine rings in its structure makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde typically involves the reaction of furan derivatives with pyridine derivatives under specific conditions. One common method involves the condensation of 2-furoic acid with 2-aminopyridine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The furan and pyridine rings play a crucial role in the binding interactions due to their aromatic nature and ability to form hydrogen bonds and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-[Methyl(propan-2-yl)amino]furo[3,2-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
4-[Methyl(propan-2-yl)amino]furo[2,3-c]pyridine-2-carbaldehyde: Similar structure but with a different position of the furan ring.
Uniqueness
4-[Methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern and the presence of both furan and pyridine rings
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14(3)12-10-6-9(7-15)16-11(10)4-5-13-12/h4-8H,1-3H3 |
InChI Key |
USIBSTYQWCDPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC=CC2=C1C=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


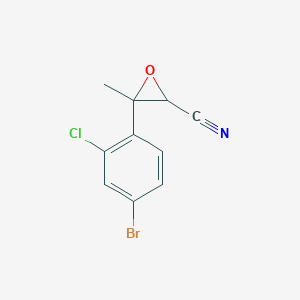

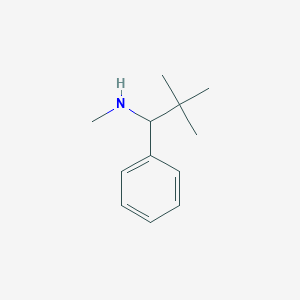
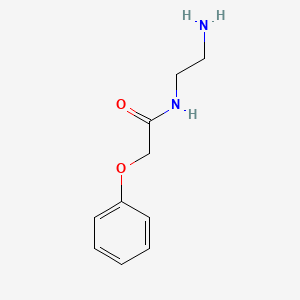
![1-[2-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13183701.png)
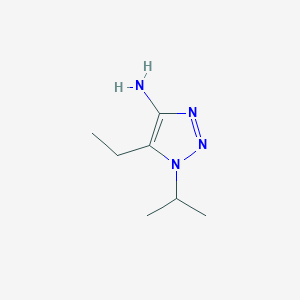
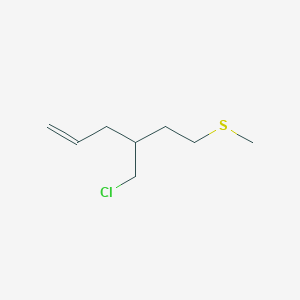
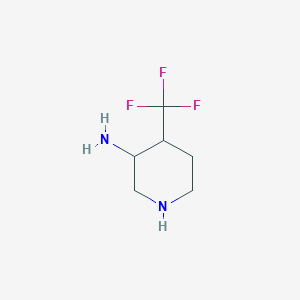
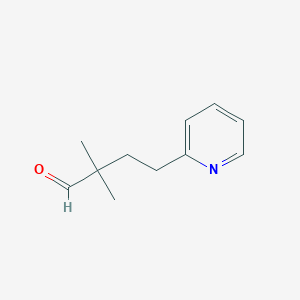

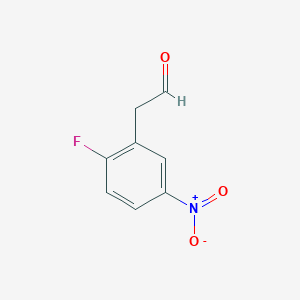
![5-[tert-Butyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13183730.png)


